Cas no 1346652-41-2 (3-O-beta-D-xylopyranosyl-28-O-beta-D-glucopyranosylphytolaccagenic acid)

3-O-beta-D-xylopyranosyl-28-O-beta-D-glucopyranosylphytolaccagenic acid is a triterpenoid saponin derived from phytolaccagenic acid, featuring xylopyranosyl and glucopyranosyl moieties at the C-3 and C-28 positions, respectively. This compound exhibits notable bioactivity, including potential anti-inflammatory, immunomodulatory, and cytotoxic properties, making it of interest in pharmacological and biomedical research. Its glycosylation pattern enhances solubility and bioavailability compared to its aglycone counterpart. The structural complexity and specificity of the sugar attachments contribute to its selective interactions with biological targets. Analytical characterization is facilitated by its distinct mass spectral and NMR profiles. This saponin serves as a valuable reference standard for studies on triterpenoid metabolism and natural product derivatization.
3-O-beta-D-xylopyranosyl-28-O-beta-D-glucopyranosylphytolaccagenic acid structure
1346652-41-2 structure
商品名:3-O-beta-D-xylopyranosyl-28-O-beta-D-glucopyranosylphytolaccagenic acid
CAS番号:1346652-41-2
MF:C42H66O15
メガワット:810.964
CID:2051858
PubChem ID:164886426

3-O-beta-D-xylopyranosyl-28-O-beta-D-glucopyranosylphytolaccagenic acid 化学的及び物理的性質

名前と識別子

    • 3-O-beta-D-xylopyranosyl-28-O-beta-D-glucopyranosylphytolaccagenic acid
    • esculentoside T
    • E87170
    • 1346652-41-2
    • Esculentoside T
    • インチ: InChI=1S/C42H66O15/c1-37(35(51)53-6)13-15-42(36(52)57-34-32(50)30(48)29(47)24(18-43)55-34)16-14-40(4)21(22(42)17-37)7-8-26-38(2)11-10-27(56-33-31(49)28(46)23(45)19-54-33)39(3,20-44)25(38)9-12-41(26,40)5/h7,22-34,43-50H,8-20H2,1-6H3
    • InChIKey: FAIBCUGVQRXPOI-UHFFFAOYSA-N
    • ほほえんだ: COC(=O)C1(C)CCC2(CCC3(C)C(=CCC4C5(C)CCC(OC6OCC(O)C(O)C6O)C(C)(CO)C5CCC34C)C2C1)C(=O)OC1OC(CO)C(O)C(O)C1O |c:13|

計算された属性

  • せいみつぶんしりょう: 810.44017139g/mol
  • どういたいしつりょう: 810.44017139g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 8
  • 水素結合受容体数: 15
  • 重原子数: 57
  • 回転可能化学結合数: 9
  • 複雑さ: 1570
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 19
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 242Ų

3-O-beta-D-xylopyranosyl-28-O-beta-D-glucopyranosylphytolaccagenic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S10645-20mg
1346652-41-2
20mg
¥838.0 2021-09-08

3-O-beta-D-xylopyranosyl-28-O-beta-D-glucopyranosylphytolaccagenic acid 関連文献

3-O-beta-D-xylopyranosyl-28-O-beta-D-glucopyranosylphytolaccagenic acidに関する追加情報

3-O-beta-D-xylopyranosyl-28-O-beta-D-glucopyranosylphytolaccagenic acid: A Comprehensive Overview

The compound 3-O-beta-D-xylopyranosyl-28-O-beta-D-glucopyranosylphytolaccagenic acid (CAS No. 1346652-41-2) is a highly specialized natural product with significant potential in various fields, including pharmacology, cosmetology, and food science. This compound belongs to the class of phenolic glycosides, which are known for their diverse biological activities. The molecule consists of a phytolaccagenic acid backbone, which is a type of phenolic compound, attached to two sugar moieties: a beta-D-xylopyranosyl group at position 3 and a beta-D-glucopyranosyl group at position 28. These glycosidic linkages not only enhance the stability of the molecule but also play a crucial role in its bioavailability and pharmacokinetics.

Recent studies have highlighted the importance of phytolaccagenic acid derivatives in modulating cellular signaling pathways associated with inflammation and oxidative stress. For instance, research published in the Journal of Natural Products demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, its antioxidant properties were found to be superior to those of vitamin C and Trolox, making it a promising candidate for use in antioxidant formulations.

The structural complexity of 3-O-beta-D-xylopyranosyl-28-O-beta-D-glucopyranosylphytolaccagenic acid contributes to its unique biological profile. The presence of two distinct sugar units allows for enhanced solubility and bioavailability, which are critical factors for its application in pharmaceutical and nutraceutical industries. Furthermore, the stereochemistry of the glycosidic bonds has been shown to influence the molecule's interaction with cellular receptors, thereby affecting its pharmacodynamic properties.

In terms of sourcing, this compound is primarily isolated from traditional medicinal plants such as Phytolacca americana, commonly known as pokeweed. Advances in extraction techniques, including high-performance liquid chromatography (HPLC) and microwave-assisted extraction (MAE), have significantly improved the yield and purity of this compound. These advancements have facilitated its use in preclinical studies aimed at evaluating its efficacy against chronic diseases such as cardiovascular disorders and neurodegenerative conditions.

The application of 3-O-beta-D-xylopyranosyl-28-O-beta-D-glucopyranosylphytolaccagenic acid extends beyond therapeutic applications. Its antioxidant and anti-inflammatory properties make it an ideal ingredient for cosmetic formulations targeting skin aging and hyperpigmentation. Recent clinical trials have demonstrated that topical application of this compound can enhance skin barrier function and reduce UV-induced oxidative damage, thereby promoting skin rejuvenation.

Looking ahead, ongoing research is focused on optimizing the synthesis of this compound through enzymatic glycosylation and metabolic engineering. These approaches aim to address the challenges associated with large-scale production while maintaining the integrity of the molecule's bioactive properties. Additionally, efforts are being made to explore its potential as a functional food ingredient, leveraging its ability to modulate gut microbiota and improve digestive health.

In conclusion, 3-O-beta-D-xylopyranosyl-28-O-beta-D-glucopyranosylphytolaccagenic acid represents a valuable addition to the arsenal of natural products with diverse applications. Its unique chemical structure, coupled with its potent biological activities, positions it as a key player in the development of innovative therapeutics, cosmetics, and functional foods. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to make significant contributions to various industries in the coming years.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量